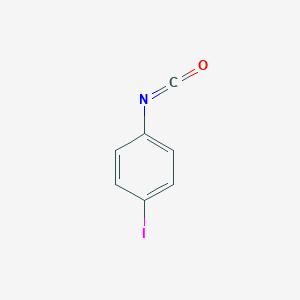

4-Iodophenyl isocyanate

Descripción general

Descripción

4-Iodophenyl isocyanate is a high-quality chemical compound known for its purity of 97%. It is a versatile compound that finds applications in several industries and research areas . It has a CAS Number of 15845-62-2 and a linear formula of IC6H4NCO .

Synthesis Analysis

The synthesis of 4-Iodophenyl isocyanate involves the use of triphosgene and triethylamine in dry benzene. A solution of 4-iodoaniline in dry benzene is added over 20 minutes. During the course of the addition, the temperature of the reaction mixture is increased from ambient to reflux temperature .Molecular Structure Analysis

The molecular formula of 4-Iodophenyl isocyanate is C7H4INO . The molecular weight is 245.02 g/mol . The InChI string is InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H . The canonical SMILES string is C1=CC(=CC=C1N=C=O)I .Chemical Reactions Analysis

Isocyanates are very unstable compounds and react very quickly on contact with water to form the corresponding diamines .Physical And Chemical Properties Analysis

4-Iodophenyl isocyanate appears as white to yellow to orange to brown crystals or powder or crystalline powder or fused/lumpy solid . It has a melting point of 44-48 °C (lit.) . The XLogP3 value is 3.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 29.4 Ų .Aplicaciones Científicas De Investigación

Preparation of Silicon-Stereogenic Silicon-Bridged Arylpyridinones

4-Iodophenyl isocyanate is used in the preparation of silicon-stereogenic silicon-bridged arylpyridinones . These compounds are of interest in the field of organic chemistry due to their unique structural properties.

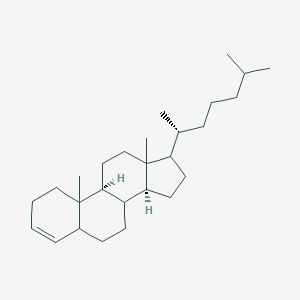

Synthesis of N-(4-Iodophenyl)Cholesteryl-3-Carbamate

This compound is synthesized using 4-Iodophenyl isocyanate . It’s a derivative of cholesteryl, a type of sterol that is a precursor to biochemical molecules such as steroid hormones.

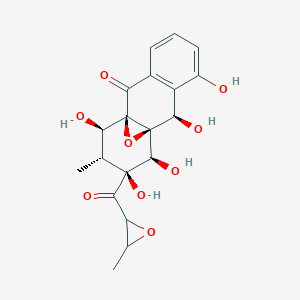

Production of N-(4-Iodophenyl)Pregnenolone-3-Carbamate

4-Iodophenyl isocyanate is also used in the synthesis of N-(4-iodophenyl)pregnenolone-3-carbamate . Pregnenolone is a steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens.

Biotechnology Research and Development

In the field of biotechnology, 4-Iodophenyl isocyanate has various applications . It can be used in the development of new biochemical analysis techniques, the study of protein interactions, and the design of new biotechnological tools.

Formulation of Agrochemicals and Pesticides

4-Iodophenyl isocyanate can be used in the formulation of agrochemicals and pesticides . Its reactivity and structural properties make it a useful compound in the development of new products for pest control.

Production of Fine Chemicals

This compound is employed in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications.

Phytochemistry Research

4-Iodophenyl isocyanate is used in the study of plant compounds and natural products . Phytochemistry is the study of phytochemicals, which are chemicals derived from plants.

Safety and Hazards

4-Iodophenyl isocyanate is toxic if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Mecanismo De Acción

Target of Action

4-Iodophenyl isocyanate is a versatile compound used in various biochemical research . .

Mode of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 4-Iodophenyl isocyanate may interact with its targets through similar chemical reactions.

Biochemical Pathways

It has been used in the preparation of silicon-stereogenic silicon-bridged arylpyridinones .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and light, suggesting that these factors could influence its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodophenyl isocyanate. For instance, the compound is sensitive to moisture and light, which could affect its stability and reactivity . Furthermore, the temperature and pH of the environment could potentially influence the compound’s interactions with its targets.

Propiedades

IUPAC Name |

1-iodo-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKUTIUJGYHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392135 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodophenyl isocyanate | |

CAS RN |

15845-62-2 | |

| Record name | 4-Iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

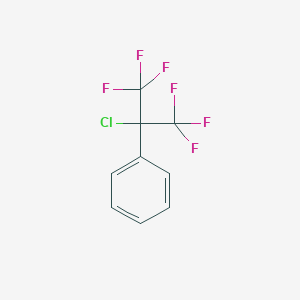

Feasible Synthetic Routes

Q & A

Q1: How does 4-iodophenyl isocyanate contribute to the radiopacity of acrylic copolymers, and what are the implications for biomedical applications?

A1: 4-Iodophenyl isocyanate serves as a radiopacifying agent by introducing iodine atoms into the copolymer structure. [] This is achieved through its reaction with the carboxylic acid groups present in acrylic acid (AA) within the methyl methacrylate (MMA) copolymer. The high atomic number of iodine enhances the attenuation of X-rays, making the resulting copolymer visible under X-ray imaging. [] This property is crucial for biomedical applications, as it allows for the tracking and monitoring of the material within the body, particularly in applications like bone cement or dental fillings. []

Q2: What were the key findings regarding the biocompatibility of acrylic copolymers containing 4-iodophenyl isocyanate?

A2: The research demonstrated that the incorporation of 4-iodophenyl isocyanate into the acrylic copolymers did not significantly impact their biocompatibility. [] In vitro studies using Swiss mouse embryonic stem tissue fibroblast-like cells (NIH3T3 cell line) showed that the iodinated copolymers exhibited no significant cytotoxicity according to the ISO 10993-5 standard. [] This suggests that these materials hold promise for use in biomedical applications where direct contact with living tissues is required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)